molecular formula C15H20N4O6S3 B2621756 methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034337-91-0

methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2621756
CAS No.: 2034337-91-0
M. Wt: 448.53
InChI Key: DKGJHYVNMUWANF-UHFFFAOYSA-N
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Description

Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonylated diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfonylated diazepane and pyrazole groups. Key reagents and conditions include:

    Thiophene-2-carboxylate synthesis: This can be achieved through the reaction of thiophene with carbon dioxide in the presence of a base.

    Diazepane formation: This step involves the cyclization of appropriate amine precursors under acidic or basic conditions.

    Pyrazole introduction: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, sulfides.

    Substitution products: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups are known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrazole and diazepane moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophene-2-carboxylate .
  • Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate .

Uniqueness

Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with sulfonylated diazepane and pyrazole groups. This structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 3-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6S3/c1-17-11-12(10-16-17)27(21,22)18-5-3-6-19(8-7-18)28(23,24)13-4-9-26-14(13)15(20)25-2/h4,9-11H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJHYVNMUWANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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